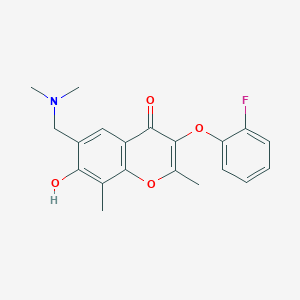
6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a dimethylamino group, a fluorophenoxy group, and hydroxyl and methyl substituents on the chromen-4-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using a fluorophenol and a suitable leaving group on the chromen-4-one core.
Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine and an appropriate electrophilic site on the chromen-4-one core.
Hydroxyl and Methyl Substituents: The hydroxyl and methyl substituents can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group on the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
Similar Compounds
- 2-(2-FLUOROPHENOXY)-4,6-DIMETHYLPYRIMIDINE
- 4-(2-FLUOROPHENOXY)QUINOLINE DERIVATIVES
Comparison
Compared to similar compounds, 6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE is unique due to its specific combination of functional groups and the chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-11-17(23)13(10-22(3)4)9-14-18(24)20(12(2)25-19(11)14)26-16-8-6-5-7-15(16)21/h5-9,23H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMRJVYZMQNMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride](/img/structure/B5718953.png)
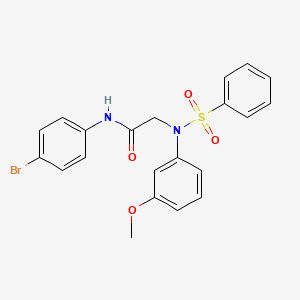
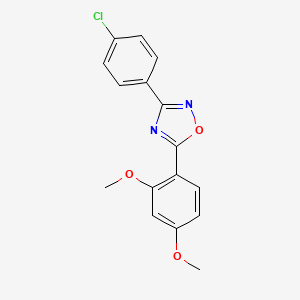
![(4Z)-4-{[(2-AMINOPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5718973.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)
![(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5718979.png)
![2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5718991.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)
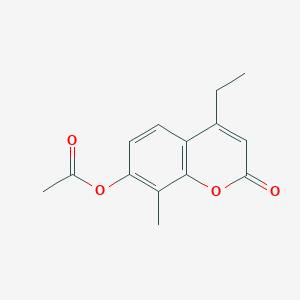
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
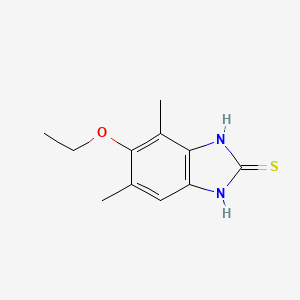
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)
